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Compound of Interest

Compound Name: (R)-(3-Fluorophenyl)oxirane

CAS No.: 1014696-09-3

Cat. No.: B6612994 Get Quote

(R)-(3-Fluorophenyl)oxirane is a specialized chemical intermediate of significant interest to

the pharmaceutical and life sciences industries. As a chiral building block, it provides a

synthetically accessible source of stereochemistry, a critical parameter in the design of modern

therapeutics where enantiomers can exhibit vastly different pharmacological and toxicological

profiles.[1] The molecule's structure combines two key features that drive its utility: a strained

oxirane (epoxide) ring and a meta-substituted fluorophenyl group.

The oxirane ring is a highly valuable functional group, acting as a potent electrophile for a wide

range of nucleophilic ring-opening reactions.[2] This inherent reactivity allows for the facile

introduction of diverse functionalities, enabling the construction of more complex molecular

architectures. Simultaneously, the fluorine atom on the phenyl ring imparts unique properties.

Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets—key considerations in

drug design and optimization.[3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It consolidates critical data on the physicochemical properties,

synthesis, reactivity, and safe handling of (R)-(3-Fluorophenyl)oxirane, providing field-proven

insights to empower its effective application in the laboratory and beyond.

Part 1: Physicochemical and Spectroscopic Profile
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A precise understanding of a compound's physical and spectral characteristics is foundational

to its successful application. These properties dictate appropriate storage conditions, analytical

methods for quality control, and the interpretation of experimental results.

Core Physicochemical Data
The fundamental properties of (R)-(3-Fluorophenyl)oxirane are summarized below. This data

is essential for reaction planning, dosage calculations, and regulatory documentation.

Property Value Source(s)

CAS Number 403501-35-9 [5][6]

Molecular Formula C₈H₇FO [5][7]

Molecular Weight 138.14 g/mol [5][7]

IUPAC Name (2R)-2-(3-fluorophenyl)oxirane [5]

Appearance

Light yellow to yellow liquid

(inferred from similar

compounds)

[8]

Purity
Typically ≥98.0% (Chemical),

≥98.0% (Chiral)
[8]

Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural verification and purity assessment.

While spectra are typically identical for enantiomers, they are indispensable for confirming the

core molecular structure. The data presented here is based on the racemic mixture, 2-(3-

fluorophenyl)oxirane, and is directly applicable to the (R)-enantiomer.[9]

¹H NMR (Proton NMR) Data (300 MHz, CDCl₃)[9]

δ 2.76 (dd, J = 5.5, 2.5 Hz, 1H): This signal corresponds to one of the diastereotopic protons

on the oxirane ring's CH₂ group. The doublet of doublets (dd) splitting pattern arises from

coupling to the other CH₂ proton and the benzylic CH proton.
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δ 3.15 (dd, J = 5.5, 4.1 Hz, 1H): This is the second diastereotopic proton of the oxirane CH₂

group, showing coupling to its geminal partner and the adjacent CH proton.

δ 3.86 (dd, J = 4.1, 2.5 Hz, 1H): This signal represents the benzylic proton (CH) attached to

both the phenyl ring and the oxirane. Its splitting confirms its proximity to the two CH₂

protons.

δ 6.93-7.04 (m, 2H), 7.05-7.11 (m, 1H), 7.26-7.36 (m, 1H): These overlapping multiplets

correspond to the four protons on the 3-fluorophenyl ring.

¹³C NMR (Carbon-13 NMR) Data (75 MHz, CDCl₃)[9]

δ 51.3: Attributed to the CH₂ carbon of the oxirane ring.

δ 51.8 (d, ⁴JCF= 2.2 Hz): Represents the benzylic CH carbon of the oxirane. The small

doublet splitting is due to a four-bond coupling to the fluorine atom.

δ 112.2 (d, ²JCF = 22.6 Hz), 115.1 (d, ²JCF = 21.2 Hz): These two signals with large doublet

splittings are characteristic of the two ortho-carbons relative to the fluorine atom on the

aromatic ring.

δ 121.3 (d, ⁴JCF = 2.9 Hz): The aromatic carbon para to the fluorine atom.

δ 130.1 (d, ³JCF = 8.3 Hz): The aromatic carbon meta to the fluorine atom and ortho to the

oxirane substituent.

δ 140.4 (d, ³JCF = 7.5 Hz): The ipso-carbon of the aromatic ring, directly attached to the

oxirane.

δ 163.1 (d, ¹JCF = 246 Hz): The aromatic carbon directly bonded to fluorine, exhibiting a

characteristically large one-bond C-F coupling constant.

Quality Control and Analytical Protocols
Ensuring the chemical and stereochemical integrity of (R)-(3-Fluorophenyl)oxirane is

paramount for its use in synthesis, particularly for pharmaceutical applications.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.rsc.org/suppdata/d2/ob/d2ob01955h/d2ob01955h1.pdf
https://www.benchchem.com/product/b6612994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6612994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Preparation: Use a standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start

with 40% acetonitrile, ramping to 95% over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Prepare a solution of the oxirane in acetonitrile at approximately 1

mg/mL.

Analysis: Inject 10 µL and integrate the peak areas. Chemical purity is calculated as the area

of the main peak divided by the total area of all peaks.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

System Preparation: HPLC system with a UV detector.

Column: A chiral stationary phase is required. Columns based on polysaccharide derivatives

(e.g., Chiralcel OD-H, Chiralpak AD-H) are often successful for resolving epoxide

enantiomers.

Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v).

Causality: The non-polar/polar solvent system is crucial for achieving separation on

polysaccharide-based chiral columns.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 254 nm.

Analysis: Inject a sample of the racemic material first to determine the retention times of both

(R) and (S) enantiomers. Subsequently, inject the sample of (R)-(3-Fluorophenyl)oxirane.

Calculation: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
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Part 2: Synthesis and Stereochemical Control
The synthesis of enantiopure epoxides is a well-established field in organic chemistry. For (R)-
(3-Fluorophenyl)oxirane, a common and reliable method involves the epoxidation of 3-

fluorobenzaldehyde using a sulfonium ylide, a process known as the Corey-Chaykovsky

reaction.[9] While this yields a racemic product, subsequent chiral resolution or the use of an

asymmetric variant of the reaction is necessary to obtain the desired (R)-enantiomer.

Representative Synthesis: Corey-Chaykovsky
Epoxidation
This protocol describes the synthesis of the racemic epoxide, which serves as the precursor for

chiral resolution.
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Reagents & Solvents

Reaction Workflow

Trimethylsulfoxonium
Iodide

1. Ylide Formation
(TMSOI + NaH in DMSO)

Sodium Hydride (NaH) Dry DMSO 3-Fluorobenzaldehyde

2. Aldehyde Addition
(Dropwise at RT)

3. Epoxide Formation
(Stir until completion)

4. Aqueous Workup
(Quench with H₂O)

5. Extraction
(EtOAc)

6. Purification
(Distillation or Chromatography)

(R/S)-2-(3-Fluorophenyl)oxirane

Click to download full resolution via product page

Caption: Workflow for Corey-Chaykovsky Epoxidation.
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Step-by-Step Laboratory Protocol:[9]

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer,

a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the

reaction. Causality: Sodium hydride is highly reactive with atmospheric moisture and oxygen;

an inert atmosphere is critical for safety and efficacy.

Ylide Generation: Under nitrogen, add trimethylsulfoxonium iodide (1.1 equivalents) to

anhydrous dimethyl sulfoxide (DMSO). To this suspension, carefully add sodium hydride (1.1

equivalents, 60% dispersion in mineral oil) in portions.

Stirring: Stir the resulting mixture at room temperature for approximately 30-45 minutes, or

until the evolution of hydrogen gas ceases and the solution becomes homogenous. This

indicates the complete formation of the dimethylsulfoxonium methylide (the ylide).

Substrate Addition: Dissolve 3-fluorobenzaldehyde (1.0 equivalent) in a small amount of

anhydrous DMSO. Add this solution dropwise to the ylide mixture via a syringe, ensuring the

internal temperature does not exceed 25-30°C.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's

progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed

(typically 2-4 hours).

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water.

Causality: This step quenches any unreacted ylide and precipitates the product, which is less

soluble in water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

ethyl acetate (3 x volumes).

Washing: Combine the organic extracts and wash sequentially with water and brine to

remove residual DMSO and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude racemic epoxide by vacuum distillation or silica gel column

chromatography to yield 2-(3-fluorophenyl)oxirane.

Note: To obtain the (R)-enantiomer, this racemic mixture would then undergo enzymatic or

chemical kinetic resolution, or be separated via preparative chiral chromatography.

Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of (R)-(3-Fluorophenyl)oxirane stems from the predictable yet versatile

reactivity of its epoxide ring. Nucleophilic attack leads to ring-opening, forming a new carbon-

nucleophile bond and a hydroxyl group, thus creating a 1,2-difunctionalized product with

preserved stereochemistry.

Mechanism: Nucleophilic Ring-Opening
The regioselectivity of the ring-opening reaction is dictated by the reaction conditions.

Basic or Nucleophilic Conditions: Under neutral or basic conditions, the nucleophile attacks

the less sterically hindered carbon atom (the CH₂ position) in a classic Sₙ2 reaction. This is

the most common and predictable pathway.

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a

better leaving group. The reaction then proceeds with a character intermediate between Sₙ1

and Sₙ2. The nucleophile will preferentially attack the more substituted carbon (the benzylic

position) because it can better stabilize the partial positive charge that develops in the

transition state.

Basic/Nucleophilic Conditions (SN2)

Acidic Conditions (SN1-like)

(R)-Oxirane Nu⁻ attacks
less-hindered C

Nu⁻ 1-Nu, 2-OH Product
(Anti-Markovnikov)

(R)-Oxirane Protonation
of Oxygen

H⁺ Nu⁻ attacks
more-substituted C

Nu⁻ 2-Nu, 1-OH Product
(Markovnikov)
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Click to download full resolution via product page

Caption: Regioselectivity in Epoxide Ring-Opening Reactions.

This controlled reactivity makes (R)-(3-Fluorophenyl)oxirane an excellent precursor for

synthesizing chiral β-amino alcohols, β-azido alcohols, diols, and other key pharmaceutical

intermediates, which are prevalent in many drug scaffolds, including beta-blockers and antiviral

agents.

Part 4: Handling, Storage, and Safety
Proper handling and storage procedures are essential to ensure the stability of the compound

and the safety of laboratory personnel. While a specific, comprehensive safety data sheet

(SDS) for this exact CAS number is not publicly available, the precautions for closely related

fluorinated and epoxide-containing compounds provide a reliable guide.[10][11][12]

Recommended Storage
Temperature: Store in a tightly sealed container at 2-8°C.[10]

Environment: Keep in a cool, well-ventilated area away from direct sunlight and sources of

ignition.[10]

Shipping: The compound is generally stable for shipping at ambient temperatures for short

durations (less than 2 weeks).[10][13]

Safety and Personal Protective Equipment (PPE)
(R)-(3-Fluorophenyl)oxirane should be handled with care, assuming it possesses hazards

typical of its chemical class.[12]
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Hazard Category Precautionary Statement

Inhalation

May cause respiratory irritation. Avoid breathing

vapors or mist. Use only in a well-ventilated

area or under a chemical fume hood.[10][11]

Skin Contact

Causes skin irritation. Wear protective gloves

(e.g., nitrile). Wash hands thoroughly after

handling.[10][11]

Eye Contact
Causes serious eye irritation. Wear safety

glasses or goggles.[10][11]

Ingestion
Harmful if swallowed. Do not eat, drink, or

smoke when using this product.[11][12]

Emergency Procedures:

Skin Contact: Remove contaminated clothing and rinse skin thoroughly with plenty of water.

[10]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

[10]

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable

container for disposal. Ensure adequate ventilation and prevent entry into waterways.[14]

Conclusion
(R)-(3-Fluorophenyl)oxirane, CAS 403501-35-9, is more than a simple chemical. It is a

strategically designed building block that offers a confluence of stereochemical control and

property-modulating fluorination. Its well-defined reactivity through nucleophilic ring-opening

provides a reliable and versatile pathway for the synthesis of complex chiral molecules. For

scientists and researchers in drug discovery, a thorough understanding of its properties,
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synthesis, and handling is key to unlocking its full potential in the development of next-

generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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